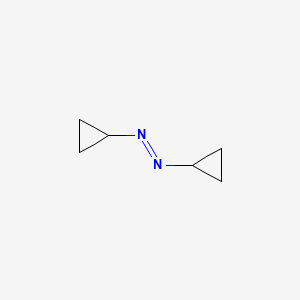
Dicyclopropyldiazene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicyclopropyldiazene is an organic compound with the molecular formula C6H10N2. It is characterized by the presence of two cyclopropyl groups attached to a diazene moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dicyclopropyldiazene can be synthesized through the reaction of cyclopropylamine with nitrous acid. The reaction typically involves the formation of an intermediate diazonium salt, which subsequently undergoes a coupling reaction to form this compound. The reaction conditions often require low temperatures to stabilize the intermediate and prevent decomposition .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, and ensuring the availability of high-purity starting materials to achieve efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions: Dicyclopropyldiazene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions where one or both cyclopropyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines .
Aplicaciones Científicas De Investigación
Dicyclopropyldiazene has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules with cyclopropyl groups.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals
Mecanismo De Acción
The mechanism of action of dicyclopropyldiazene involves its interaction with molecular targets through its diazene moiety. This interaction can lead to the formation of reactive intermediates, which can then participate in various biochemical pathways. The specific molecular targets and pathways involved depend on the context of its application, such as its use in biological or chemical systems .
Comparación Con Compuestos Similares
Cyclopropyldiazene: Similar in structure but with only one cyclopropyl group.
Dicyclopropylamine: Contains two cyclopropyl groups but lacks the diazene moiety.
Cyclopropylamine: A simpler compound with a single cyclopropyl group attached to an amine.
Uniqueness: Dicyclopropyldiazene is unique due to the presence of two cyclopropyl groups attached to a diazene moiety, which imparts distinct chemical and physical properties. This structural feature makes it a valuable compound for various synthetic and research applications .
Propiedades
Número CAS |
80201-75-8 |
|---|---|
Fórmula molecular |
C6H10N2 |
Peso molecular |
110.16 g/mol |
Nombre IUPAC |
dicyclopropyldiazene |
InChI |
InChI=1S/C6H10N2/c1-2-5(1)7-8-6-3-4-6/h5-6H,1-4H2 |
Clave InChI |
PYLQAVDLRBQBHH-UHFFFAOYSA-N |
SMILES canónico |
C1CC1N=NC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


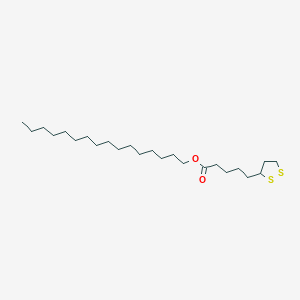
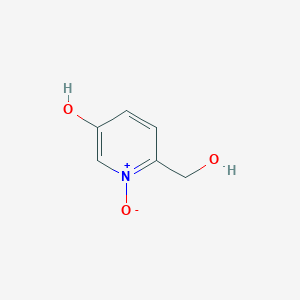
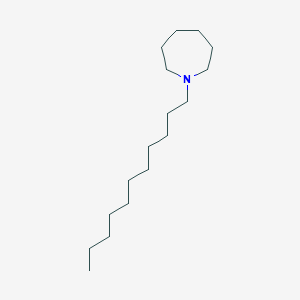

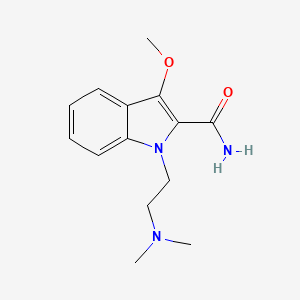
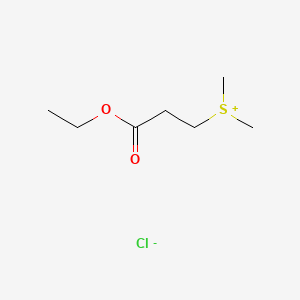

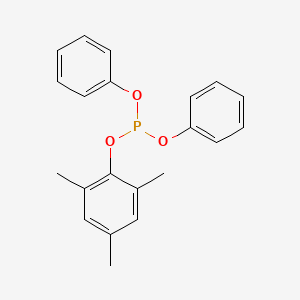
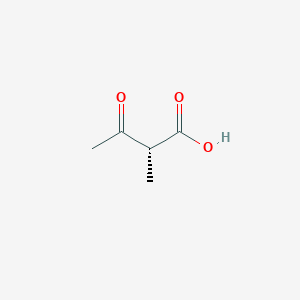
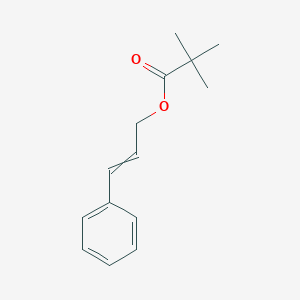
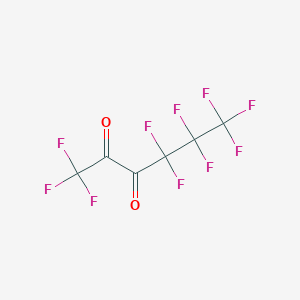


![(E)-but-2-enedioic acid;1-[4-(4-chlorophenyl)sulfanyl-2,3-dihydro-1H-inden-1-yl]-4-methylpiperazine](/img/structure/B14438996.png)
